molecular formula C12H12N4O3 B5057246 6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B5057246
M. Wt: 260.25 g/mol
InChI Key: HCHJAWRIEPPNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The pyridine and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to introduce various substituents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2-thione: Contains a thione group instead of a dione, which can alter its chemical properties and applications.

Uniqueness

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione is unique due to the presence of both hydroxyl and imine groups, which provide a versatile platform for further functionalization and derivatization. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-5-(2-pyridin-2-ylethyliminomethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-10-9(11(18)16-12(19)15-10)7-13-6-4-8-3-1-2-5-14-8/h1-3,5,7H,4,6H2,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHJAWRIEPPNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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